6-(4-Benzyl-3-oxopiperazin-1-yl)pyridine-2-carbonitrile
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Overview
Description
6-(4-Benzyl-3-oxopiperazin-1-yl)pyridine-2-carbonitrile is a heterocyclic compound that features a piperazine ring substituted with a benzyl group and a pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzyl-3-oxopiperazin-1-yl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-benzylpiperazine with 2-chloropyridine-3-carbonitrile under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Benzyl-3-oxopiperazin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
6-(4-Benzyl-3-oxopiperazin-1-yl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Benzyl-3-oxopiperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
6-(4-Benzyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile: Similar structure but with a different position of the carbonitrile group.
6-(4-Benzyl-3-oxopiperazin-1-yl)pyridine-4-carbonitrile: Another positional isomer with the carbonitrile group at the 4-position.
6-(4-Benzyl-3-oxopiperazin-1-yl)pyridine-5-carbonitrile: Positional isomer with the carbonitrile group at the 5-position.
Uniqueness
6-(4-Benzyl-3-oxopiperazin-1-yl)pyridine-2-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carbonitrile group on the pyridine ring can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C17H16N4O |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
6-(4-benzyl-3-oxopiperazin-1-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C17H16N4O/c18-11-15-7-4-8-16(19-15)20-9-10-21(17(22)13-20)12-14-5-2-1-3-6-14/h1-8H,9-10,12-13H2 |
InChI Key |
BFOHTEOIUVJEKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1C2=CC=CC(=N2)C#N)CC3=CC=CC=C3 |
Origin of Product |
United States |
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